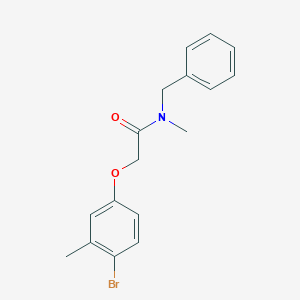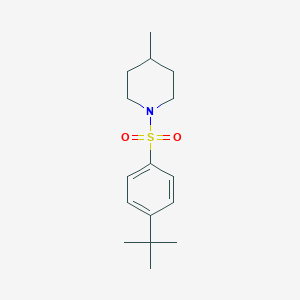
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as amides, which are widely used in pharmaceuticals and other industries.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is not fully understood, but it is thought to act by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in DNA synthesis. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Direcciones Futuras
There are several possible future directions for research involving N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the most effective dosages and treatment regimens, as well as to investigate potential side effects. Another area of interest is its potential as a tool for studying the mechanisms of apoptosis and cell death. Additional research is needed to fully understand its mechanism of action and its effects on various cell types. Finally, N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide could be used as a starting point for the development of new compounds with improved activity and selectivity.
Métodos De Síntesis
The synthesis of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide involves several steps, including the reaction of 4-bromo-3-methylphenol with benzyl bromide to form 4-bromo-3-methylphenyl benzyl ether. This intermediate is then reacted with N-methylacetamide to form the final product.
Aplicaciones Científicas De Investigación
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been used in scientific research as a tool to study various biological processes. It has been found to have activity against certain cancer cell lines, and has been used in studies of apoptosis and cell death.
Propiedades
Nombre del producto |
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide |
|---|---|
Fórmula molecular |
C17H18BrNO2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-bromo-3-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-13-10-15(8-9-16(13)18)21-12-17(20)19(2)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
RDPPTEVNUAEGLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
Solubilidad |
22.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)
